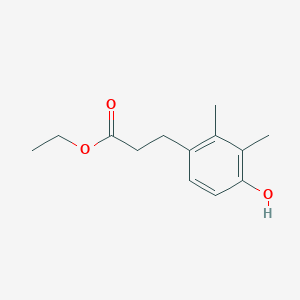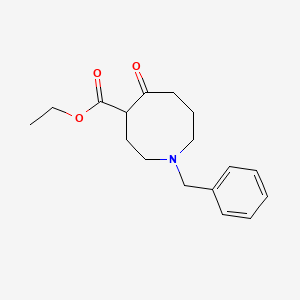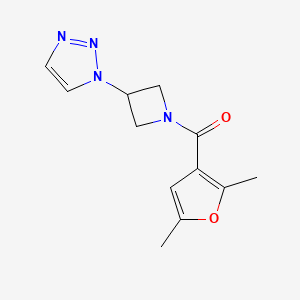
3-(4-Hydroxy-2,3-dimethyl-phenyl)-propionic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Hydroxy-2,3-dimethyl-phenyl)-propionic acid ethyl ester, also known as etodolac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis. Etodolac is a member of the propionic acid class of NSAIDs and is structurally related to other NSAIDs such as ibuprofen and naproxen.
科学的研究の応用
Organic Synthesis and Chemistry
Nitrobenzylation of α-Carbonyl Ester Derivatives : A study detailed the preparation of 2-hydroxy-propionic acid ethyl ester derivatives through the reaction of nitrobenzyl chlorides with α-carbonyl esters in the presence of tetrakis(dimethylamino)ethylene (TDAE). This approach is significant for organic synthesis, offering a method for generating nitrobenzylated compounds with potential applications in pharmaceuticals and agrochemicals (Giuglio-Tonolo et al., 2004).
Metallomesogens Synthesis : Ethyl 3-(4-hydroxyphenyl)-3-ketopropionate was synthesized and used for further esterification, resulting in mesogenic 3-aryl-3-keto esters. These compounds are precursors for copper(II) metallomesogenic complexes, highlighting applications in the development of liquid crystal materials (Kovganko & Kovganko, 2013).
Materials Science
- Polybenzoxazine Precursors : Research explored the use of phloretic acid (a related phenolic compound) as a renewable building block for polybenzoxazine precursors. This study underscores the potential of using such compounds in creating materials with desirable thermal and mechanical properties for various applications, from coatings to composites (Trejo-Machin et al., 2017).
Analytical Chemistry
- EDC/NHS Activation Mechanisms : A study investigated the activation details of poly(acrylic acid) and poly(methacrylic acid) brushes using EDC/NHS, revealing differences in the formation of intermediate products. Such insights are crucial for developing surface chemistry strategies for biochips and biosensors, indicating the analytical applications of understanding the behavior of carboxylic acid derivatives (Wang et al., 2011).
特性
IUPAC Name |
ethyl 3-(4-hydroxy-2,3-dimethylphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-4-16-13(15)8-6-11-5-7-12(14)10(3)9(11)2/h5,7,14H,4,6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPDXOMKOVSTND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C(=C(C=C1)O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-hydroxy-2,3-dimethylphenyl)propanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2-Fluoro-6-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B2647233.png)


![1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-N-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2647239.png)

![2,5-diethoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2647241.png)

![N1-cyclohexyl-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2647244.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2647245.png)

![2-[(4-Aminophenyl)thio]-N-(3-methylphenyl)-propanamide](/img/structure/B2647249.png)
![8-(2-((2,4-dimethoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2647253.png)